

# Synergistic Anti-Cancer Effects of Novel Drug Candidates in Combination Therapies

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In the landscape of oncology drug development, the exploration of synergistic combinations of targeted therapies and immunotherapies is a paramount area of research. This guide provides a comparative analysis of two promising investigational drugs, DRP-104 and IMM-1-104, and their synergistic effects when combined with other anti-cancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic strategies.

# DRP-104 in Combination with Anti-PD-1 Immunotherapy

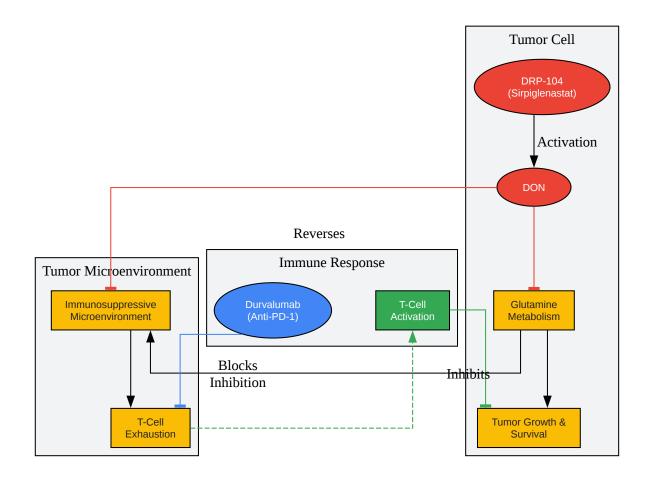
DRP-104 is a broad-acting glutamine antagonist that has demonstrated synergistic anti-tumor activity when combined with anti-PD-1 therapy in preclinical models of lung cancer.[1] The primary mechanism of this synergy lies in the metabolic reprogramming of the tumor microenvironment.

#### **Mechanism of Action and Signaling Pathway**

Fibrolamellar carcinoma (FLC) and other tumors can exhibit a dependency on glutamine for their growth and proliferation. This high glutamine consumption creates a nutrient-depleted and immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint inhibitors.[2][3] DRP-104, a prodrug of the glutamine antagonist DON, is designed to be activated within the tumor, where it inhibits multiple glutamine-dependent metabolic pathways. [1][4] This inhibition is hypothesized to reverse T-cell exhaustion, reduce regulatory T cells



(Tregs), and enhance the function of CD4+ and CD8+ T cells, thereby sensitizing the tumor to anti-PD-1 therapy.[5][6] The combination of DRP-104 with an anti-PD-1 antibody like durvalumab aims to simultaneously starve the tumor of a key nutrient and unleash an effective anti-tumor immune response.[2][4][7]



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Caption: DRP-104 and Anti-PD-1 Synergistic Pathway.

## **Preclinical Synergistic Efficacy**



In preclinical studies involving mouse models of lung cancer, the combination of DRP-104 and anti-PD-1 therapy demonstrated a synergistic effect on tumor growth inhibition.[1]

Treatment Group	Tumor Growth Inhibition	Reference
Vehicle	Baseline	[1]
DRP-104	Partial Response	[1]
Anti-PD-1	Non-Responsive	[1]
DRP-104 + Anti-PD-1	Synergistic Response	[1]

### **Experimental Protocols**

In Vivo Tumor Growth Inhibition Studies:

- Animal Models: Genetically engineered mouse models (GEMMs) of lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) were utilized.[1]
- Treatment Regimen: Mice were treated with Vehicle, DRP-104 (1mg/kg, s.c., q.d., 5 days on/2 days off), anti-PD-1 (10mg/kg, i.p., q.4d.), or a combination of DRP-104 and anti-PD-1. [1]
- Tumor Measurement: Tumor growth was measured by caliper three times a week.[1]
- Statistical Analysis: Comparisons between treatment and vehicle groups were analyzed via one-way ANOVA with post-hoc Dunnett's correction.[1]

Clinical Evaluation: A Phase 1b/2 clinical trial (NCT06027086) is currently underway to evaluate the safety and efficacy of DRP-104 in combination with durvalumab in patients with advanced fibrolamellar carcinoma.[2][8]

- Primary Endpoints: Safety and Objective Response Rate (ORR).[2]
- Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[2]
- Dosage: DRP-104 is administered subcutaneously twice weekly, and durvalumab is given as a fixed intravenous dose every 28 days.



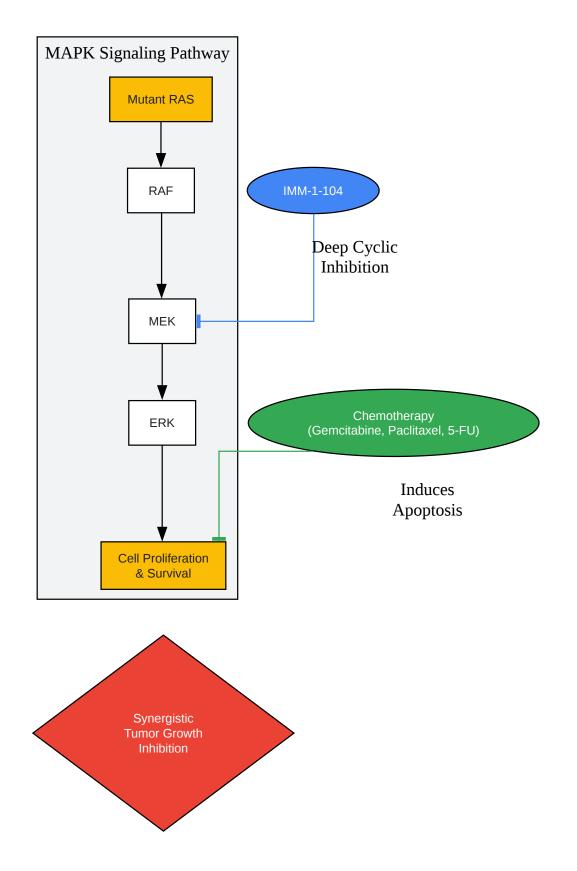
### **IMM-1-104** in Combination with Chemotherapy

IMM-1-104 is an oral, once-daily deep cyclic inhibitor of the MAPK pathway, designed to treat RAS-mutant tumors.[9][10] Preclinical and early clinical data have shown its synergistic potential when combined with standard-of-care chemotherapies in pancreatic cancer.[11][12]

#### **Mechanism of Action and Signaling Pathway**

The MAPK (RAS-RAF-MEK-ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are common drivers of various cancers, including pancreatic cancer. IMM-1-104 is designed to induce deep cyclic inhibition of this pathway, which is believed to impact cancer cells more significantly than healthy cells.[9] The synergistic effect with chemotherapy is thought to arise from the dual targeting of cancer cell proliferation and survival mechanisms, potentially overcoming resistance to single-agent therapies.[12][13]





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